molecular formula C21H23N5S B1662504 Talarozole CAS No. 201410-53-9

Talarozole

货号 B1662504
CAS 编号: 201410-53-9
分子量: 377.5 g/mol
InChI 键: SNFYYXUGUBUECJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Talarozole, also known as R115866 or Rambazole, is a small molecule that has been investigated for the treatment of Psoriasis and Cutaneous Inflammation . It belongs to the class of organic compounds known as benzothiazoles .


Molecular Structure Analysis

Talarozole has a molecular weight of 377.51 and a chemical formula of C21H23N5S . Its structure includes a benzothiazole ring, which is a ring structure containing a benzene fused to a thiazole ring .


Chemical Reactions Analysis

Talarozole is an orally active all-trans retinoic acid (RA) metabolism blocking agent (RAMBA). It inhibits both CYP26A1 and CYP26B1 with IC50s of 5.4 and 0.46 nM, respectively .

科学研究应用

Local Skin Pharmacokinetics

Talarozole, a highly potent azole derivative, has been investigated for its local pharmacokinetics, particularly regarding its diffusion behavior in the skin. A study by Baert and de Spiegeleer (2011) focused on the transdermal behavior of topically applied talarozole in various solvents. Their research found that talarozole diffuses slightly into the skin when dissolved in specific solvents like propylene glycol, isopropyl myristate, or ethanol. The concentration achieved in the skin was sufficient to potentially induce local retinoid-like effects, with 80% located in the epidermis and 20% in the dermis (Baert & de Spiegeleer, 2011).

Treatment of Psoriasis and Acne

Geria and Scheinfeld (2008) discussed the development of talarozole as a treatment for psoriasis and acne. Talarozole acts as an inhibitor of cytochrome P450 26-mediated breakdown of all-trans retinoic acid. Clinical trials have investigated the efficacy of both oral and topical formulations of talarozole in these dermatological conditions (Geria & Scheinfeld, 2008).

Inhibition of Retinoic Acid Hydroxylases

Stevison et al. (2017) explored talarozole's role in inhibiting cytochrome P450 family 26 enzymes, which are responsible for the clearance of all-trans retinoic acid (atRA). Their study quantified the increase in endogenous atRA concentrations necessary to alter atRA signaling in target organs. The research demonstrated that talarozole could effectively inhibit CYP26A1 and CYP26B1, leading to increased atRA concentrations and altered atRA signaling in a tissue-specific manner (Stevison et al., 2017).

Cleaning Quality Control

Baert et al. (2011) conducted a study on ion mobility spectrometry (IMS) of talarozole, relevant in pharmaceutical cleaning quality control. Their research aimed to develop an IMS method for talarozole, a new generation of retinoic acid metabolism blocking agents, indicating its application in pharmaceutical manufacturing processes (Baert et al., 2011).

属性

IUPAC Name

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFYYXUGUBUECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942185
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA.
Record name Talarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Talarozole

CAS RN

201410-53-9
Record name Talarozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201410-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talarozole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALAROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of intermediate (19b) (0.1665 mol) and 2 aminobenzenethiol (0.2 mol) in THF (500 ml) was stirred and refluxed overnight. The mixture was cooled, poured out into water, extracted with CH2Cl2 and decanted. The organic layer was dried, filtered and the solvent was evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 97.5/2.5/0.1. The pure fractions were collected and the solvent was evaporated. The residue was crystallized from 2-butanone/diethyl ether. The precipitate was filtered off and dried, yielding 31.2 g (49.6%) of (±)-N-[4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl]-2-benzothiazolamine (comp. 25).
Name
intermediate ( 19b )
Quantity
0.1665 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talarozole
Reactant of Route 2
Reactant of Route 2
Talarozole
Reactant of Route 3
Reactant of Route 3
Talarozole
Reactant of Route 4
Talarozole
Reactant of Route 5
Reactant of Route 5
Talarozole
Reactant of Route 6
Reactant of Route 6
Talarozole

Citations

For This Compound
228
Citations
E Pavez Loriè, M Cools, M Borgers… - British Journal of …, 2009 - academic.oup.com
… or overt skin inflammation in talarozole‐treated skin. … Talarozole influences the biomarker pattern consistently with increased retinoic acid stimulation. The low irritancy of talarozole …
Number of citations: 43 academic.oup.com
B Baert, B De Spiegeleer - Skin Pharmacology and Physiology, 2011 - karger.com
… talarozole, including its within-skin distribution. Franz diffusion cell experiments with talarozole … macrogol glyceride) were performed to assess the transdermal behaviour of talarozole. …
Number of citations: 23 karger.com
AN Geria, NS Scheinfeld - Current Opinion in Investigational Drugs …, 2008 - europepmc.org
… Phase II clinical trials of an oral formulation of talarozole in … had suspended the development of talarozole as part of a series … been made regarding the further development of talarozole. …
Number of citations: 36 europepmc.org
L Zhu, JM Zarebska, I Parisi, R Cook… - Osteoarthritis and …, 2022 - oarsijournal.com
Purpose: All-trans retinoic acid (atRA) is an active metabolite of vitamin A. It controls the transcription of hundreds of genes and has described anti-inflammatory actions in several other …
Number of citations: 0 www.oarsijournal.com
B Baert, J Boonen, C Thierens… - International Journal for …, 2011 - Springer
… talarozole, … , talarozole showed a drift time of 16.648 ms, corresponding to a reduced ion mobility K 0 of 1.072 cm²V −1 s −1 . Total analysis times below 1 min were achieved. Talarozole …
Number of citations: 8 link.springer.com
P Kamalathevan, L Zhu, H Muhammad… - Osteoarthritis and …, 2022 - oarsijournal.com
… If levels of atRA are maintained using talarozole, a retinoic acid … for the suppression of mechanoflammation by talarozole. … and pre-injected with 5 μM talarozole (TLZ), 10 μM PPARγ …
Number of citations: 0 www.oarsijournal.com
L Zhu, L Koneva, M Attar, D Furniss… - Osteoarthritis and …, 2021 - oarsijournal.com
… injury samples in the presence or absence of talarozole. … injury was suppressed by talarozole. The H2AX omega-4 … which can be reversed using talarozole, a drug that maintains atRA …
Number of citations: 0 www.oarsijournal.com
F Stevison, C Hogarth, S Tripathy, T Kent… - Drug Metabolism and …, 2017 - ASPET
… The increase in atRA concentrations was well predicted from talarozole pharmacokinetics and in vitro data of CYP26 inhibition. After multiple doses of talarozole, a significant increase …
Number of citations: 32 dmd.aspetjournals.org
HS Ma, ME McCray, CM Shirley, AS Duffield, JK Bruner… - Blood, 2015 - Elsevier
… Here we investigated whether inhibition of CYP26 via talarozole … The combinatorial effect of FLT3 TKIs, retinoids, and talarozole … Inhibition of stromal CYP26 via talarozole or by-passing …
Number of citations: 3 www.sciencedirect.com
P plus ultraviolet A±interferon - Journal of Investigative …, 2009 - scholar.archive.org
… Talarozole dose-dependently increased the mRNA expression of CRABP2, KRT4, CYP26A1 … Talarozole influences the biomarker pattern mostly in consistency with increased retinoic …
Number of citations: 2 scholar.archive.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。